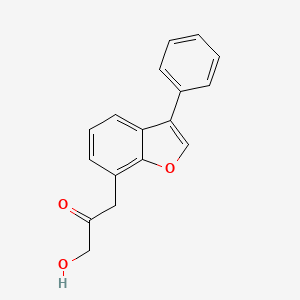
1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth, antibacterial effects, and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzofuran
- 4-Hydroxy-3-methoxyphenylpropan-2-one
- Benzothiophene derivatives
Uniqueness
1-Hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
59132-62-6 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-hydroxy-3-(3-phenyl-1-benzofuran-7-yl)propan-2-one |
InChI |
InChI=1S/C17H14O3/c18-10-14(19)9-13-7-4-8-15-16(11-20-17(13)15)12-5-2-1-3-6-12/h1-8,11,18H,9-10H2 |
InChI Key |
QLZQFTIWDQBYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















